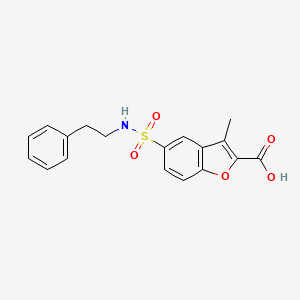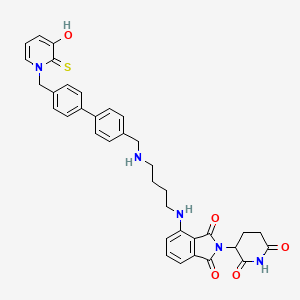
Pro-HD1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pro-HD1 is a proteolysis-targeting chimera (PROTAC) compound specifically designed to degrade histone deacetylase 6 (HDAC6). It has shown effectiveness in degrading HDAC6 in A549 cells and inhibiting the proliferation of Jurkat cells with an IC50 of 5.8 µM .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pro-HD1 involves the conjugation of a ligand that binds to HDAC6 with a ligand that recruits an E3 ubiquitin ligase. This conjugation is typically achieved through a linker molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would likely include steps such as purification through chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Pro-HD1 primarily undergoes degradation reactions where it facilitates the ubiquitination and subsequent proteasomal degradation of HDAC6. This process does not involve traditional chemical reactions like oxidation, reduction, or substitution .
Common Reagents and Conditions
The degradation process involves the use of cellular machinery, including E3 ubiquitin ligase and the proteasome. The conditions required are physiological, typically within a cellular environment .
Major Products Formed
The major product formed from the action of this compound is the degraded fragments of HDAC6, which are then processed by the proteasome .
Wissenschaftliche Forschungsanwendungen
Pro-HD1 has several scientific research applications:
Chemistry: Used as a tool to study the degradation of HDAC6 and its effects on cellular processes.
Biology: Helps in understanding the role of HDAC6 in various cellular functions and its involvement in diseases.
Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading HDAC6, which is implicated in tumor growth and survival.
Industry: Utilized in the development of new PROTAC-based therapies and as a model compound for designing similar degraders
Wirkmechanismus
Pro-HD1 exerts its effects by binding to HDAC6 and recruiting an E3 ubiquitin ligase. This leads to the ubiquitination of HDAC6, marking it for degradation by the proteasome. The molecular targets involved include HDAC6 and components of the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vorinostat: A pan-histone deacetylase inhibitor with inhibitory activity against multiple HDACs.
4-Phenylbutyric acid: A histone deacetylase inhibitor used in treating urea cycle disorders.
Valproic Acid: An HDAC inhibitor used in epilepsy and bipolar disorder research
Uniqueness of Pro-HD1
This compound is unique in its mechanism of action as a PROTAC compound, specifically targeting HDAC6 for degradation rather than merely inhibiting its activity. This targeted degradation approach offers a novel therapeutic strategy compared to traditional inhibitors .
Eigenschaften
Molekularformel |
C36H35N5O5S |
|---|---|
Molekulargewicht |
649.8 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-[4-[[4-[4-[(3-hydroxy-2-sulfanylidenepyridin-1-yl)methyl]phenyl]phenyl]methylamino]butylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C36H35N5O5S/c42-30-7-4-20-40(36(30)47)22-24-10-14-26(15-11-24)25-12-8-23(9-13-25)21-37-18-1-2-19-38-28-6-3-5-27-32(28)35(46)41(34(27)45)29-16-17-31(43)39-33(29)44/h3-15,20,29,37-38,42H,1-2,16-19,21-22H2,(H,39,43,44) |
InChI-Schlüssel |
KVDMOAXBUDDCQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCNCC4=CC=C(C=C4)C5=CC=C(C=C5)CN6C=CC=C(C6=S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)
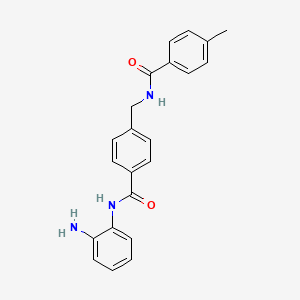


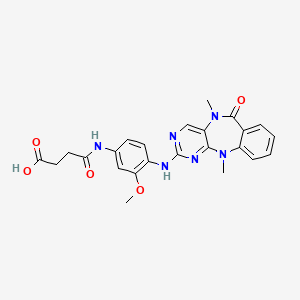
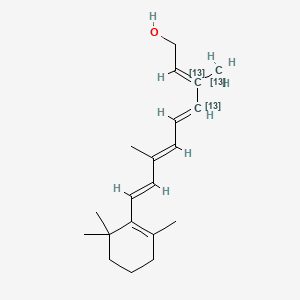
![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12370402.png)
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)
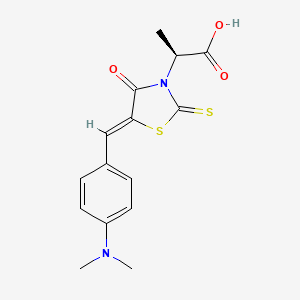
![potassium;[(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B12370415.png)
![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)
